molecular formula C17H12ClF3N4O B10950043 2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide

2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide

Cat. No.: B10950043
M. Wt: 380.7 g/mol
InChI Key: OKHPCMRXCGYDIP-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the triazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide is unique due to the presence of both the trifluoromethyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H12ClF3N4O

Molecular Weight

380.7 g/mol

IUPAC Name

2-chloro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C17H12ClF3N4O/c18-14-7-2-1-6-13(14)15(26)23-16-22-10-25(24-16)9-11-4-3-5-12(8-11)17(19,20)21/h1-8,10H,9H2,(H,23,24,26)

InChI Key

OKHPCMRXCGYDIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)C(F)(F)F)Cl

Origin of Product

United States

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